molecular formula C19H18N2O3S B2522700 ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-23-6

ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2522700
CAS No.: 476628-23-6
M. Wt: 354.42
InChI Key: HFKIKMCOZVJPCR-VXPUYCOJSA-N
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Description

Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a naphthalene moiety with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene-2-carbonyl chloride, which is then reacted with 3,4-dimethylthiazole-5-carboxylate under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthalene moiety can intercalate with DNA, while the thiazole ring may interact with specific proteins, leading to alterations in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dimethylthiazole-5-carboxylate: Lacks the naphthalene moiety, making it less complex.

    Naphthalene-2-carboxylic acid: Does not contain the thiazole ring, limiting its reactivity.

    2-(Naphthalen-2-yl)thiazole: Similar structure but lacks the ester functionality.

Uniqueness

Ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-2-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its combination of a naphthalene moiety and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(naphthalene-2-carbonylimino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-4-24-18(23)16-12(2)21(3)19(25-16)20-17(22)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKIKMCOZVJPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=CC=CC=C3C=C2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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